Terephthalic acid, dipentyl ester, commonly referred to as dipentyl terephthalate, is an organic compound with the molecular formula . It is classified as a diester derived from terephthalic acid and dipentyl alcohol. This compound is primarily used in the production of polyesters and as a plasticizer in various applications.
Terephthalic acid, dipentyl ester belongs to the class of chemicals known as esters, specifically diesters. It is synthesized from terephthalic acid, which is a key raw material in the manufacture of polyethylene terephthalate (PET), a widely used polymer. The compound is categorized under industrial chemicals due to its applications in plastics and polymers.
The synthesis of terephthalic acid, dipentyl ester typically involves an esterification reaction between terephthalic acid and dipentyl alcohol. This process can be conducted under various conditions:
The molecular structure of terephthalic acid, dipentyl ester features two pentyl groups attached to the ester functional groups derived from terephthalic acid. The average molecular mass is approximately 306.397 Da, with a monoisotopic mass of 306.183105 Da. The structural formula can be represented as follows:
This structure consists of a central aromatic ring (from terephthalic acid) bonded to two aliphatic chains (from dipentyl alcohol).
Terephthalic acid, dipentyl ester can participate in various chemical reactions typical for esters:
The mechanism of action for the synthesis of terephthalic acid, dipentyl ester involves nucleophilic attack by the hydroxyl group of dipentyl alcohol on the carbonyl carbon of terephthalic acid. This results in the formation of an intermediate tetrahedral species that subsequently collapses to release water and form the ester bond:
This reaction is facilitated by heat and the presence of a catalyst .
Terephthalic acid, dipentyl ester exhibits several notable physical and chemical properties:
Terephthalic acid, dipentyl ester has various applications across multiple industries:
The synthesis of dialkyl terephthalates evolved from transesterification methodologies to direct acid-catalyzed esterification, addressing limitations in terephthalic acid (TPA) reactivity. Early industrial processes relied on dimethyl terephthalate (DMT) transesterification with higher alcohols, but inherent inefficiencies—including prolonged reaction times and byproduct management—prompted innovation. The pivotal shift emerged via catalytic direct esterification, as demonstrated in WO2008094396A1 and US7799942B2, which enabled efficient TPA conversion under elevated pressures (1-4 bar gauge) and temperatures (180°–270°C) using titanium-based catalysts (e.g., tetraalkyl titanates) [1] [3].
Table 1: Evolution of Key Esterification Process Parameters for Dialkyl Terephthalates
Parameter | Early Transesterification | Direct Esterification (Patent WO2008094396A1) |
---|---|---|
Catalyst System | Homogeneous acids (H₂SO₄) | Ti(OR)₄ (R = C₁–C₈ alkyl; 75–1000 ppm Ti) |
Temperature Range | 120°–150°C | 180°–270°C |
Alcohol:TPA Molar Ratio | 3:1–5:1 | 2:1–2.5:1 |
Byproduct Management | Methanol recovery | Inert gas sparging (N₂) for H₂O/alcohol removal |
For dipentyl terephthalate specifically, optimized protocols utilized pentanol isomers alongside C₆–C₁₀ alcohols, achieving >95% conversion through continuous water removal via fractionation columns or inert gas stripping [3] [9]. Industrial adoption accelerated post-2010, driven by plasticizer market diversification needs. The compound’s compatibility with polyvinyl chloride (PVC) and acrylic resins positioned it for coatings, plastisols, and flexible films, with production scaling aligning with polyethylene terephthalate (PET) supply chains [6] [7].
Table 2: Industrial Alcohol Feedstocks for Terephthalate Esters
Alcohol Chain Length | Example Compounds | Primary Terephthalate Ester Produced |
---|---|---|
C₅ | 1-Pentanol, 2-Methylbutanol | Dipentyl terephthalate (DPT) |
C₆–C₈ | 2-Ethylhexanol, n-Octanol | Dioctyl terephthalate (DOTP) |
C₉–C₁₀ | Isononanol, n-Decanol | Dinonyl/Didecyl terephthalate |
Regulatory pressures targeting ortho-phthalates—notably REACH restrictions on DEHP, DBP, and BBP—catalyzed terephthalates’ commercial viability. DPT and analogous esters gained traction as non-classified alternatives due to divergent metabolic pathways (hydrolytic cleavage vs. phthalates’ bioactive monoester formation) [9]. Key regulatory milestones include:
Industrial compliance necessitated reformulation protocols: DPT integrates into PVC matrices at 30–40% w/w loadings, mirroring phthalate processing while reducing volatility versus shorter-chain esters. Standardization bodies (e.g., ISO 6721) incorporated terephthalate plastisols into testing frameworks for tensile strength and migration resistance, underpinning product declarations [9].
Table 3: Regulatory Drivers for Terephthalate Ester Adoption
Regulatory Body | Policy Instrument | Impact on Dialkyl Terephthalates |
---|---|---|
European Commission | REACH Annex XVII | Market access for non-phthalate plasticizers |
US EPA | TSCA SNURs | Accelerated substitution in flexible PVC |
OECD | SIDS Assessments | Environmental hazard classification harmonization |
Industry Consortiums | Eco-label certifications (e.g., EU Ecolabel) | Preference for terephthalates in "green" formulations |
Despite commercial integration, DPT-specific data deficiencies persist across multiple domains:
Degradation Dynamics and EcotoxicologyComparative studies indicate slower hydrolysis kinetics for DPT versus ortho-phthalates, potentially influencing environmental persistence. Microbial degradation pathways—observed in Comamonas spp. for TPA—remain unverified for dipentyl esters, impeding biodegradability claims [6] [8]. Aquatic toxicology models (e.g., Daphnia magna assays) require compound-specific validation, as wastewater matrix effects alter bioavailability versus purified TPA [8].
Sustainable Synthesis RoutesCurrent DPT production relies on petrochemical TPA and pentanol feedstocks. Emerging bio-based routes—such as lignin-derived TPA via Mo/Pd-catalyzed demethoxylation/carbonylation (30 mol% yield) or Diels-Alder approaches from furfural—demand optimization for C₅ alcohol integration [6] [8]. Life-cycle assessments comparing bio-naphtha versus biomass-derived pentanols are absent.
Structure-Property Relationships in PolymersThe influence of linear versus branched pentyl isomers (e.g., 1-pentanol vs. 2-methylbutanol) on PVC gelation rates and low-temperature flexibility lacks systematic study. Molecular dynamics simulations could elucidate compatibility mechanisms, guiding isomer selection for niche applications (e.g., sub-zero flexible tubing) [9].
Table 4: Critical Research Priorities for Dipentyl Terephthalate
Knowledge Gap Domain | Specific Unresolved Question | Potential Methodology |
---|---|---|
Environmental Fate | Soil/sediment mineralization kinetics | ¹⁴C-radiolabeled DPT studies |
Advanced Material Performance | Co-plasticization efficacy with biopolyesters (e.g., PLA) | Dynamic mechanical analysis (DMA) |
Green Chemistry Optimization | Catalytic systems for one-pot TPA esterification | Heterogeneous Brønsted-Lewis acid catalysts |
Toxicokinetics | Metabolite profiling in mammalian models | LC-MS/MS biofluid analysis |
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